molecular formula C12H10F2O B11894124 1-(Difluoromethyl)naphthalene-8-methanol

1-(Difluoromethyl)naphthalene-8-methanol

Cat. No.: B11894124
M. Wt: 208.20 g/mol
InChI Key: RKFCJUPIEYNOOY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-8-methanol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with a methanol group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-8-methanol typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-8-methanol using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-8-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Difluoromethyl)naphthalene-8-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-8-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene-8-methanol: Similar structure but with a trifluoromethyl group.

    1-(Fluoromethyl)naphthalene-8-methanol: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness: 1-(Difluoromethyl)naphthalene-8-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity compared to its mono- or trifluoromethyl counterparts .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[8-(difluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2

InChI Key

RKFCJUPIEYNOOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)C(F)F

Origin of Product

United States

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